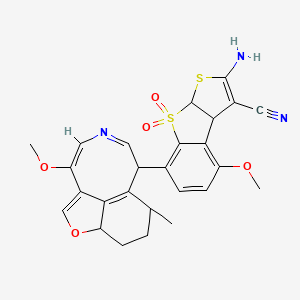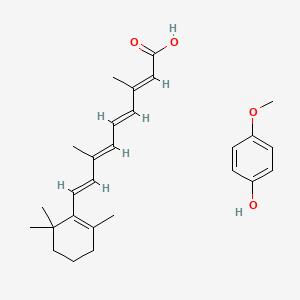
Mequinol and tretinoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Solage is a compound primarily used in the cosmetic industry for its skin-lightening properties. It is a combination of mequinol and tretinoin, which are known for their efficacy in treating solar lentigines and other skin conditions caused by sun exposure . Mequinol acts as a skin-lightening agent, while tretinoin, a derivative of vitamin A, helps in skin renewal and reducing pigmentation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Solage involves the synthesis of its two main components: mequinol and tretinoin.
Mequinol: This compound is synthesized through the hydroxylation of anisole using a suitable oxidizing agent such as hydrogen peroxide or peracetic acid. The reaction is typically carried out under acidic conditions to facilitate the hydroxylation process.
Tretinoin: Tretinoin is synthesized from beta-ionone through a series of reactions including condensation, cyclization, and oxidation. The process involves the use of reagents such as lithium diisopropylamide, acetic anhydride, and potassium permanganate.
Industrial Production Methods
In industrial settings, the production of Solage involves large-scale synthesis of this compound, followed by their combination in specific proportions. The process is carried out in controlled environments to ensure the purity and efficacy of the final product. The combination is typically formulated into a topical solution for ease of application .
Chemical Reactions Analysis
Types of Reactions
Solage undergoes several types of chemical reactions, including:
Oxidation: Both mequinol and tretinoin can undergo oxidation reactions. Mequinol can be oxidized to quinone derivatives, while tretinoin can be oxidized to various retinoid metabolites.
Reduction: Mequinol can be reduced to anisole under certain conditions.
Substitution: Tretinoin can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
Oxidation Products: Quinone derivatives from mequinol, retinoid metabolites from tretinoin.
Reduction Products: Anisole from mequinol.
Substitution Products: Various substituted retinoids from tretinoin.
Scientific Research Applications
Solage has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: Solage is used as a model compound in studies involving skin-lightening agents and retinoids. Its chemical properties and reactions are studied to develop new and improved formulations.
Biology: In biological research, Solage is used to study the effects of skin-lightening agents on cellular processes. It helps in understanding the mechanisms of pigmentation and the role of retinoids in skin health.
Medicine: Solage is extensively used in dermatology for the treatment of solar lentigines, melasma, and other hyperpigmentation disorders. Its efficacy in reducing pigmentation and improving skin texture makes it a valuable therapeutic agent.
Industry: In the cosmetic industry, Solage is used in the formulation of various skin-care products aimed at reducing pigmentation and improving skin appearance
Mechanism of Action
Solage exerts its effects through the combined action of mequinol and tretinoin.
Comparison with Similar Compounds
Solage is unique due to its combination of mequinol and tretinoin, which provides a synergistic effect in treating hyperpigmentation. Similar compounds include:
Hydroquinone: Another skin-lightening agent that inhibits tyrosinase but does not have the retinoid component.
Azelaic Acid: Used for treating hyperpigmentation but works through a different mechanism by inhibiting mitochondrial oxidoreductases.
Kojic Acid: Inhibits tyrosinase but is less potent compared to mequinol.
Solage stands out due to its dual-action mechanism, making it more effective in treating hyperpigmentation compared to other single-agent treatments .
Properties
CAS No. |
263878-34-8 |
|---|---|
Molecular Formula |
C27H36O4 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid;4-methoxyphenol |
InChI |
InChI=1S/C20H28O2.C7H8O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5;1-9-7-4-2-6(8)3-5-7/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22);2-5,8H,1H3/b9-6+,12-11+,15-8+,16-14+; |
InChI Key |
VXWIYJTXZWNXJP-ABAXVIISSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C.COC1=CC=C(C=C1)O |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C.COC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


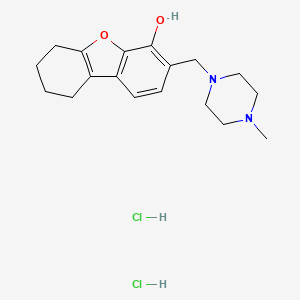

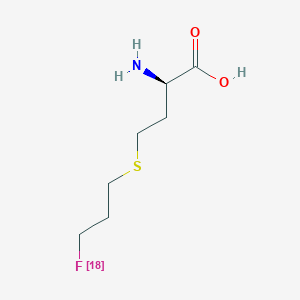
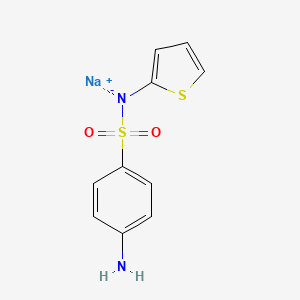
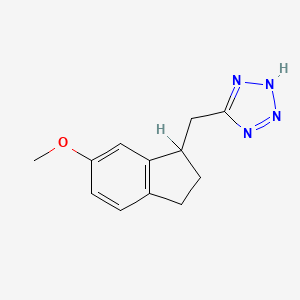
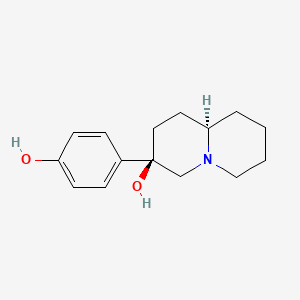
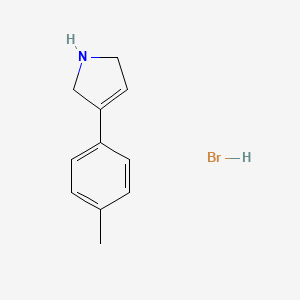
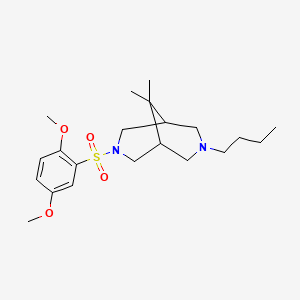
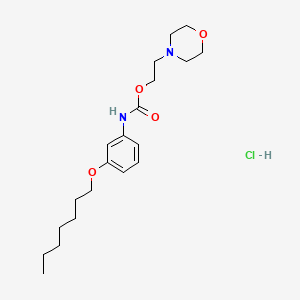
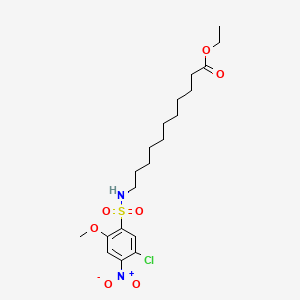
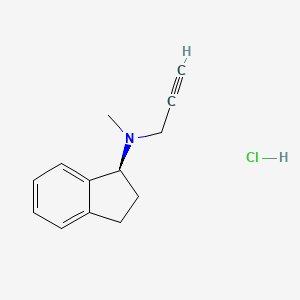
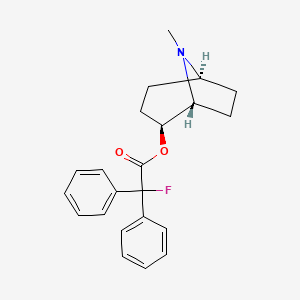
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12742218.png)
